2-(3-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid

Physicochemical profiling Drug-likeness Permeability

2-(3-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid (CAS 66848-80-4), also referred to as 3'-methoxyflavone-6-carboxylic acid, is a synthetic chromone (4H-1-benzopyran-4-one) derivative belonging to the flavone-6-carboxylic acid subclass of flavonoids. It possesses a molecular formula of C₁₇H₁₂O₅ and a molecular weight of 296.27 g·mol⁻¹, with a calculated LogP of 3.17 and a polar surface area (PSA) of 76.74 Ų.

Molecular Formula C17H12O5
Molecular Weight 296.27 g/mol
CAS No. 66848-80-4
Cat. No. B11836881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid
CAS66848-80-4
Molecular FormulaC17H12O5
Molecular Weight296.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C(=O)O
InChIInChI=1S/C17H12O5/c1-21-12-4-2-3-10(7-12)16-9-14(18)13-8-11(17(19)20)5-6-15(13)22-16/h2-9H,1H3,(H,19,20)
InChIKeyZHOGIERKNLHQAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid (CAS 66848-80-4): A 6-Carboxy-Flavone Scaffold for Anti-Allergic and Anti-Inflammatory Lead Optimization


2-(3-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid (CAS 66848-80-4), also referred to as 3'-methoxyflavone-6-carboxylic acid, is a synthetic chromone (4H-1-benzopyran-4-one) derivative belonging to the flavone-6-carboxylic acid subclass of flavonoids . It possesses a molecular formula of C₁₇H₁₂O₅ and a molecular weight of 296.27 g·mol⁻¹, with a calculated LogP of 3.17 and a polar surface area (PSA) of 76.74 Ų . Structurally, the compound features a carboxylic acid substituent at the 6-position of the benzopyran-4-one core and a 3-methoxyphenyl group at the 2-position, distinguishing it from both the 2-carboxylic acid positional isomers (e.g., Chromocarb) and the 3-hydroxy-substituted analogs within the same chemotype . Commercial sourcing is available at NLT 98% purity under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications .

Why Generic Flavone-6-Carboxylic Acid Substitution Is Not Advisable: Positional and Substituent-Dependent Pharmacology of 2-(3-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid


Within the 4-oxo-4H-1-benzopyran-6-carboxylic acid chemotype, even seemingly minor structural modifications produce profound shifts in pharmacological activity, target engagement, and physicochemical suitability. The carboxylic acid position alone dictates biological function: 6-carboxy derivatives are characterized predominantly by anti-allergic activity in the rat passive cutaneous anaphylaxis (PCA) model, whereas the 2-carboxy positional isomer Chromocarb (4-oxo-4H-1-benzopyran-2-carboxylic acid) acts as a vascular protective agent with uricosuric properties . Substituent identity and position on the 2-phenyl ring further bifurcate pharmacological outcomes—Isocromil (2-(2-isopropoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid) is a known mediator release inhibitor with anti-asthmatic properties, while 3-isopropoxy-4'-methoxyflavone-6-carboxylic acid selectively inhibits histamine-induced gastric acid secretion with no anti-allergic activity . The 3-hydroxy substituent, when present, introduces additional hydrogen-bond donor capacity and alters both metabolic stability and synthetic complexity . These divergent profiles demonstrate that interchangeability among in-class compounds is unsupported by the structure–activity relationship (SAR) evidence; procurement decisions must be guided by the specific substitution pattern and the intended research application rather than by generic class membership alone.

Quantitative Differentiation Evidence for 2-(3-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid (CAS 66848-80-4): Comparator-Anchored Data Guide


Physicochemical Differentiation: LogP and PSA Comparison Versus Isocromil (CAS 57009-15-1) Drives Distinct Permeability and Solubility Profiles

2-(3-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid exhibits a calculated LogP of 3.17 and a PSA of 76.74 Ų, placing it within favorable drug-like chemical space per Lipinski and Veber guidelines . In contrast, Isocromil (2-(2-isopropoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid, CAS 57009-15-1), which bears a bulkier ortho-isopropoxy substituent, has a molecular weight of 324.3 g·mol⁻¹—28 Da heavier than the target compound—and a predictably higher LogP due to the additional two methylene units and branched alkyl character of the isopropoxy group . The 3-methoxy substituent on the target compound, being smaller, planar, and meta-positioned, yields a lower LogP and a distinct hydrogen-bond acceptor orientation compared to the ortho-isopropoxy group, which introduces greater steric hindrance and conformational flexibility. This difference in calculated LogP of approximately 0.5–1.0 units (estimated from fragment-based contributions of –OCH₃ vs. –OCH(CH₃)₂) translates to a roughly 3- to 10-fold difference in theoretical octanol-water partition coefficient, directly impacting membrane permeability, aqueous solubility, and oral absorption potential .

Physicochemical profiling Drug-likeness Permeability Chromone SAR

Substituent Position Effect: Meta-Methoxy Versus Ortho-Isopropoxy on 2-Phenyl Ring Dictates Steric and Electronic Environment at the Chromone Core

The 3-methoxyphenyl substituent on the target compound positions the electron-donating methoxy group at the meta position relative to the chromone attachment point, exerting a +M (resonance) electronic effect without introducing significant steric congestion near the 4-oxo pharmacophore. In Isocromil, the ortho-isopropoxy group creates a markedly different steric and electronic environment: the bulky isopropoxy moiety at the ortho position can engage in intramolecular interactions with the chromone carbonyl and may restrict rotational freedom of the 2-phenyl ring . The SAR established by Doria et al. (1978) for substituted 4-oxo-4H-1-benzopyran-6-carboxylic acids demonstrates that anti-allergic potency in the rat PCA assay is highly sensitive to the nature and position of substituents on the 2-aryl ring, with compounds displaying anti-anaphylactic activity comparable to disodium cromoglycate when administered parenterally and retaining oral efficacy . The meta-methoxy substitution pattern represents a distinct electronic and steric profile relative to the ortho-alkoxy series, and the class-level SAR indicates that substituent position on the 2-phenyl ring is a critical determinant of in vivo anti-allergic activity magnitude, not merely a passive structural feature .

Structure-activity relationship Substituent effects Anti-allergic Medicinal chemistry

Absence of 3-Hydroxy Substitution Versus 3-Hydroxy-2-(3-methoxyphenyl) Analog: Synthetic Tractability and Metabolic Stability Advantages

The target compound lacks a hydroxyl group at the 3-position of the chromone core, in contrast to 3-hydroxy-2-(3-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid (MW 312.28 g·mol⁻¹, C₁₇H₁₂O₆) . The 3-hydroxy substituent is a well-established metabolic liability in flavonoid chemotypes: it serves as a primary site for Phase II glucuronidation and sulfation, often resulting in rapid clearance and low oral bioavailability . The absence of this hydroxyl group in the target compound eliminates this primary metabolic conjugation site, a feature that distinguishes it from the broader flavonol subclass (3-hydroxyflavones) and predicts improved metabolic stability. Furthermore, synthetic introduction of a 3-hydroxy group into the chromone scaffold requires additional oxidation or protection/deprotection steps, increasing synthetic complexity and reducing overall yield . The target compound is therefore synthetically more accessible and metabolically more stable than its 3-hydroxy congener, while retaining the key 6-carboxylic acid pharmacophore and 2-(3-methoxyphenyl) substitution.

Synthetic accessibility Metabolic stability Flavonoid SAR Lead optimization

Carboxylic Acid Positional Isomerism: 6-COOH (Anti-Allergic Pharmacophore) Versus 2-COOH (Vascular Protective Chromocarb) Defines Divergent Therapeutic Targets

The position of the carboxylic acid group on the 4-oxo-4H-1-benzopyran scaffold is a binary switch for pharmacological activity. The 6-carboxylic acid series, to which the target compound belongs, was systematically characterized by Doria et al. (1978) and demonstrated anti-allergic activity via inhibition of IgE-mediated passive cutaneous anaphylaxis (PCA) in rats, with several derivatives achieving efficacy comparable to disodium cromoglycate upon parenteral administration and retaining oral activity . In contrast, the 2-carboxylic acid positional isomer, 4-oxo-4H-1-benzopyran-2-carboxylic acid (Chromocarb, CAS 4940-39-0, MW 190.15 g·mol⁻¹), is a known vascular protective agent used clinically for venous disorders and microvascular affections, acting via a mechanistically distinct pathway unrelated to mast cell stabilization . This positional isomer also functions as a Keap1-Nrf2 pathway inhibitor fragment (PDB 5who) . The patent literature further distinguishes the 6-carboxy series as leukotriene antagonists and SRS-A inhibitors with utility in asthma and allergic disorders (US 4,609,744 A) . The 6-COOH vs. 2-COOH positional isomerism therefore constitutes a fundamental determinant of biological target engagement: 6-carboxy derivatives address allergic/inflammatory pathways, while 2-carboxy derivatives address vascular indications.

Positional isomerism Pharmacophore mapping Anti-allergic Vascular protection Target engagement

Antibacterial Activity Class Membership: Flavone-6-Carboxylic Acids Exhibit Broad-Spectrum Activity Against E. coli, S. aureus, and B. subtilis, Providing a Secondary Screening Avenue

The Wen et al. (2011) study systematically synthesized and characterized six flavone-6-carboxylic acid derivatives via the chalcone route and demonstrated that all six compounds possess antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis in preliminary biological activity tests . The target compound, 2-(3-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid, shares the identical flavone-6-carboxylic acid core scaffold with the compounds profiled in this study, distinguishing it from flavone derivatives lacking the 6-COOH group . While the Wen et al. study did not include the exact 3'-methoxy-substituted compound among its six specifically reported analogs, the conserved 6-carboxylic acid pharmacophore and the demonstrated antibacterial activity across all tested flavone-6-carboxylic acids support class-level inference of antibacterial potential for the target compound. This antibacterial activity profile is absent in the 2-carboxylic acid positional isomer Chromocarb and in non-carboxylated flavone analogs, providing a secondary differentiation axis for compound selection .

Antibacterial Flavone-6-carboxylic acid Broad-spectrum Antimicrobial screening

Commercial Purity Specification Advantage: NLT 98% Purity Under ISO-Certified Quality Systems for Reproducible Research Outcomes

The target compound is commercially available at NLT 98% purity (HPLC) from MolCore under ISO-certified quality management systems, with a specification suitable for global pharmaceutical R&D and quality control applications . This purity level exceeds the typical ≥95% specification commonly offered for research-grade chromone derivatives from general chemical suppliers. The ISO certification provides documented batch-to-batch consistency, certificate of analysis (CoA) traceability, and compliance with pharmaceutical quality standards, reducing the risk of irreproducible biological results arising from unidentified impurities. In contrast, closely related analogs such as the 3-hydroxy derivative and certain substituted flavone-6-carboxylic acids are available primarily through specialty synthesis with less standardized quality documentation, introducing procurement risk for programs requiring regulatory-grade reproducibility .

Purity specification Quality control Reproducibility Procurement ISO certification

Optimal Application Scenarios for 2-(3-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid (CAS 66848-80-4) Based on Comparator-Anchored Evidence


Anti-Allergic Lead Optimization Requiring a 3-Unsubstituted, 6-Carboxy-Flavone Scaffold with Moderate Lipophilicity

Programs targeting IgE-mediated immediate hypersensitivity via mast cell stabilization or leukotriene pathway antagonism should prioritize 2-(3-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid over Isocromil when a lower LogP (3.17 vs. estimated ≥3.7) and smaller molecular weight (296 vs. 324 Da) are desired to improve aqueous solubility and oral absorption margins . The meta-methoxy substituent provides a distinct electronic profile compared to the ortho-isopropoxy group of Isocromil, and the 6-COOH positional isomer is the only demonstrated anti-allergic pharmacophore within the 4-oxo-4H-1-benzopyran carboxylic acid family, as established by the Doria et al. (1978) PCA model and the leukotriene antagonist patent literature (US 4,609,744 A) . The 2-COOH positional isomer Chromocarb is mechanistically irrelevant for this indication and must be excluded from anti-allergic screening cascades.

Metabolic Stability-Centric Flavonoid Programs Requiring Elimination of the 3-OH Phase II Conjugation Site

When metabolic stability is a primary optimization parameter, 2-(3-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid is structurally advantaged over 3-hydroxy-2-(3-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid due to the absence of the C-3 hydroxyl group, which serves as the dominant Phase II conjugation site (glucuronidation and sulfation) in flavonoid chemotypes . This structural feature, combined with a lower molecular weight (296 vs. 312 Da) and the elimination of one hydrogen-bond donor, predicts improved metabolic stability and potentially extended in vivo half-life. The synthetic route is also shortened by at least one oxidation or protection/deprotection step, reducing overall synthesis cost and increasing accessible quantities for in vivo pharmacology studies .

Multi-Parametric Screening Cascades Incorporating Antibacterial Activity as a Secondary Readout

For drug discovery programs that benefit from compounds with dual screening utility (e.g., anti-inflammatory plus antimicrobial activity in atopic dermatitis models), the target compound's membership in the flavone-6-carboxylic acid class—all members of which demonstrated antibacterial activity against E. coli, S. aureus, and B. subtilis in the Wen et al. (2011) study—provides a secondary biological readout absent in non-carboxylated flavones and 2-COOH positional isomers . This multi-parametric profile makes the compound suitable for phenotypic screening cascades where both anti-allergic/anti-inflammatory and antibacterial endpoints are assessed simultaneously, such as in models of infected atopic dermatitis or allergic airway inflammation complicated by bacterial colonization .

Pharmaceutical R&D Requiring ISO-Certified High-Purity Research Material for Reproducible IND-Enabling Studies

Procurement of 2-(3-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid at NLT 98% purity under ISO-certified quality systems (MolCore) is indicated for programs transitioning from exploratory screening to formal lead optimization and IND-enabling pharmacology, where documented purity, batch-to-batch consistency, and CoA traceability are regulatory prerequisites . The ≤2% impurity ceiling reduces the likelihood of false-positive or false-negative biological results arising from unidentified contaminants, a risk that is elevated when sourcing less rigorously characterized analogs from non-certified suppliers. This quality specification makes the compound a defensible choice for inclusion in data packages intended for regulatory review .

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